molecular formula C16H13ClN4O3 B2872206 (E)-3-(2-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide CAS No. 2035021-76-0

(E)-3-(2-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Cat. No.: B2872206
CAS No.: 2035021-76-0
M. Wt: 344.76
InChI Key: WLQDABFEULVNSO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C16H13ClN4O3 and its molecular weight is 344.76. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Compounds structurally related to "(E)-3-(2-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide" have been synthesized and evaluated for their herbicidal activities. For instance, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibit significant herbicidal properties against PSII electron transport, demonstrating a novel class of herbicides (Qingmin Wang et al., 2004).

Antimicrobial and Biological Activities

Derivatives containing the isoxazole and oxadiazole functionalities show promising antimicrobial activities. For example, thiosemicarbazide derivatives used in the synthesis of various heterocyclic compounds displayed notable antimicrobial properties (W. Elmagd et al., 2017).

Corrosion Inhibition

Photo-cross-linkable polymers containing chlorophenyl and acrylamide units have demonstrated effective corrosion inhibition for mild steel in hydrochloric acid medium. These polymers show significant potential as corrosion inhibitors, offering a new approach to protecting metals against corrosion (R. Baskar et al., 2014).

Controlled-Release Formulations

Compounds with isoxazole moieties have been explored for the development of controlled-release formulations in agriculture. For instance, polymers based on 3-(2-hydroxyethoxy)-5-methylisoxazole have shown potential for releasing active agents in a controlled manner, indicative of their utility in agricultural applications (L. Tai et al., 2002).

Synthesis of Biologically Active Compounds

The oxadiazole ring, as part of the compound's structure, is involved in the synthesis of biologically active compounds. These activities range from antimicrobial to anticancer properties, illustrating the versatility and potential pharmaceutical relevance of compounds bearing this functionality. For example, synthesis and evaluation of oxadiazole derivatives have been conducted to explore their utility in treating various diseases (Kristin A. Milinkevich et al., 2009).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c1-10-8-13(20-23-10)16-19-15(24-21-16)9-18-14(22)7-6-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,18,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQDABFEULVNSO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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